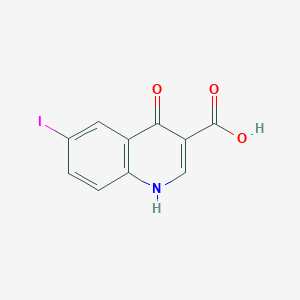

4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPGVYGQCYVNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302949-02-6, 40107-06-0 | |

| Record name | 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 40107-06-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. Quinolines are a prominent class of heterocyclic compounds, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide details a probable synthetic pathway, experimental protocols, and relevant data.

Synthetic Pathway Overview

The most plausible and widely applicable method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[1] This reaction involves the condensation of an appropriately substituted aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by a thermal cyclization. For the synthesis of this compound, the logical starting materials would be 4-iodoaniline and diethyl ethoxymethylenemalonate (DEEM).

The proposed synthetic workflow can be visualized as a two-step process:

-

Condensation: 4-iodoaniline reacts with diethyl ethoxymethylenemalonate to form an intermediate, ethyl 3-((4-iodophenyl)amino)acrylate.

-

Cyclization: The intermediate undergoes thermal cyclization to yield the ethyl ester of this compound.

-

Hydrolysis: The resulting ester is then hydrolyzed to the final carboxylic acid product.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound, based on established procedures for similar quinoline derivatives.

Step 1: Synthesis of Ethyl 3-((4-iodophenyl)amino)acrylate

This step involves the condensation of 4-iodoaniline with diethyl ethoxymethylenemalonate (DEEM).

Materials:

-

4-iodoaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-iodoaniline (1 equivalent) in absolute ethanol.

-

To this solution, add diethyl ethoxymethylenemalonate (1 equivalent) dropwise at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Synthesis of Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate

This step involves the thermal cyclization of the intermediate product.

Materials:

-

Ethyl 3-((4-iodophenyl)amino)acrylate

-

High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

Procedure:

-

In a high-temperature reaction setup equipped with a reflux condenser and a thermometer, add the ethyl 3-((4-iodophenyl)amino)acrylate.

-

Add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to a high temperature, typically around 250 °C, and maintain for 30-60 minutes.

-

Monitor the reaction for the formation of the cyclized product.

-

After the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid product by filtration and wash it with a low-boiling point solvent like hexane or petroleum ether to remove the high-boiling point solvent.

-

Further purify the product by recrystallization.

Step 3: Synthesis of this compound

This final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

-

Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Suspend the ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

-

Heat the mixture to reflux and stir for 2-3 hours until the ester is fully hydrolyzed.[2]

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 4.[2]

-

The carboxylic acid product will precipitate out of the solution as a solid.

-

Collect the precipitate by filtration, wash thoroughly with water to remove any residual acid and salts, and dry under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the key compounds in this synthesis. The data for the final product is based on commercially available information, while the data for the intermediates is estimated based on similar known compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 4-iodoaniline | C₆H₆IN | 219.02 | Solid | 59-62 |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Liquid | N/A |

| Ethyl 3-((4-iodophenyl)amino)acrylate | C₁₁H₁₂INO₂ | 317.12 | Solid | (Not reported) |

| Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate | C₁₂H₁₀INO₃ | 343.12 | Solid | (Not reported) |

| This compound | C₁₀H₆INO₃ | 315.06 | Solid | >300 |

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the product of each step serves as the reactant for the next. The success of the overall synthesis is dependent on the efficiency of each individual transformation.

Caption: Logical flow of the synthetic process.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established three-step sequence involving a Gould-Jacobs reaction followed by ester hydrolysis. This guide provides a detailed framework for researchers to undertake this synthesis. The characterization and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as NMR, IR, mass spectrometry, and melting point analysis. The modular nature of this synthetic route also allows for the potential to create a diverse library of substituted quinoline derivatives for further investigation in drug discovery programs.

References

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid (CAS No: 40107-06-0). This quinoline derivative is a valuable building block in medicinal chemistry, particularly in the development of enzyme inhibitors.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₁₀H₆INO₃ and a molecular weight of approximately 315.06 g/mol .[1][2] It is also known by its tautomeric name, 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, highlighting the presence of keto-enol tautomerism, a common feature in 4-hydroxyquinolines. The compound is commercially available from suppliers such as Advanced ChemBlocks with a purity of around 95%.[1]

Table 1: General Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 40107-06-0 | [1][2] |

| Molecular Formula | C₁₀H₆INO₃ | [1][2] |

| Molecular Weight | 315.06 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonym | 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [2] |

| Appearance | Solid (typical for this class of compounds) | |

| Purity | ~95% (as commercially available) | [1] |

Synthesis

The synthesis of this compound can be approached through established methods for quinoline-4-carboxylic acid synthesis, namely the Pfitzinger reaction and the Doebner reaction.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4] For the synthesis of the target molecule, this would involve the reaction of 6-iodoisatin with a compound providing a two-carbon unit with an adjacent carbonyl group, such as pyruvic acid.

Workflow for Pfitzinger Synthesis

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the current understanding of the mechanism of action for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. Drawing from patent literature and the established activities of structurally related quinoline derivatives, this document posits that the primary mechanism of action for this compound is the inhibition of receptor tyrosine kinases (RTKs), with a potential role in modulating cancer-related signal transduction pathways. This guide provides a structured overview of its putative biological targets, relevant signaling pathways, and generalized experimental protocols for its characterization.

Introduction

This compound is a synthetic organic compound belonging to the quinoline carboxylic acid class. While comprehensive peer-reviewed studies on its specific biological activity are limited, patent literature indicates its potential as an inhibitor of key signaling pathways implicated in oncogenesis. Structurally, it shares a common scaffold with known inhibitors of various enzymes, suggesting a potential for multi-target activity. This guide synthesizes the available information to present a plausible and data-supported mechanism of action.

Putative Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Based on patent filings, this compound is described as an inhibitor of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR)[1]. These RTKs are crucial mediators of cellular processes including proliferation, differentiation, migration, and angiogenesis. Their aberrant activation is a hallmark of many cancers.

The proposed mechanism involves the compound binding to the ATP-binding site within the kinase domain of these receptors, thereby preventing the phosphorylation and activation of downstream signaling molecules. This blockade of signal transduction can lead to the inhibition of tumor growth and angiogenesis.

Signaling Pathways

The inhibition of VEGFR and PDGFR by this compound would impact several critical downstream signaling cascades.

-

VEGFR Signaling Pathway: Primarily involved in angiogenesis, the VEGFR pathway, upon activation by VEGF, triggers downstream signaling through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, leading to endothelial cell proliferation, migration, and survival. Inhibition of VEGFR would disrupt these processes, leading to a reduction in tumor vascularization.

-

PDGFR Signaling Pathway: This pathway plays a significant role in cell growth, proliferation, and differentiation. Ligand-induced dimerization and autophosphorylation of PDGFR activate similar downstream pathways to VEGFR, including the RAS/MAPK and PI3K/AKT pathways. Inhibition of PDGFR can thus directly impede tumor cell proliferation.

Quantitative Data

| Target | Assay Type | Metric | Value (nM) | Reference |

| VEGFR2 (KDR) | Kinase Assay | IC50 | Data not available | [1] |

| PDGFRβ | Kinase Assay | IC50 | Data not available | [1] |

| c-Kit | Kinase Assay | IC50 | Data not available | |

| RET | Kinase Assay | IC50 | Data not available |

Note: The table is a template. Specific values for this compound require experimental determination.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of the compound against a panel of receptor tyrosine kinases.

-

Methodology:

-

Recombinant kinase domains of target RTKs (e.g., VEGFR2, PDGFRβ) are used.

-

The assay is typically performed in a 96- or 384-well plate format.

-

The compound is serially diluted and incubated with the kinase, a suitable substrate (e.g., a synthetic peptide), and ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody).

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular Proliferation Assay

-

Objective: To assess the effect of the compound on the proliferation of cancer cell lines that are dependent on the targeted RTK signaling.

-

Methodology:

-

Human umbilical vein endothelial cells (HUVECs) for anti-angiogenesis assessment (VEGFR-dependent) or various cancer cell lines (e.g., those overexpressing PDGFR) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of the compound.

-

After a suitable incubation period (e.g., 72 hours), cell viability is assessed using methods such as MTT, MTS, or CellTiter-Glo assays.

-

GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

-

Western Blot Analysis of Downstream Signaling

-

Objective: To confirm the inhibition of target RTK signaling within a cellular context.

-

Methodology:

-

Target cells are treated with the compound for a specified duration, followed by stimulation with the respective ligand (e.g., VEGF or PDGF).

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against the phosphorylated forms of the target RTK and key downstream signaling proteins (e.g., p-AKT, p-ERK).

-

Total protein levels are also assessed as a loading control.

-

A decrease in the levels of phosphorylated proteins in compound-treated cells compared to controls indicates target engagement and pathway inhibition.

-

Visualizations

Signaling Pathway Diagrams

References

A Technical Guide to 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxy-6-iodoquinoline-3-carboxylic acid derivatives and their analogs, a class of compounds demonstrating significant potential across various therapeutic areas. This document details their synthesis, biological activities, and structure-activity relationships (SAR), supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Core Structure and Therapeutic Potential

The 4-hydroxyquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The introduction of an iodine atom at the 6-position of the quinoline ring can significantly modulate the biological properties of these molecules, often enhancing their potency and selectivity.[2][3] The carboxylic acid moiety at the 3-position is frequently crucial for activity, particularly in compounds targeting bacterial DNA gyrase and human dihydroorotate dehydrogenase (DHODH).[1][4]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves multi-step procedures. A common strategy is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[5]

A generalized synthetic pathway is outlined below:

Caption: Generalized workflow for the synthesis of this compound and its analogs.

Experimental Protocol: Gould-Jacobs Reaction and Subsequent Hydrolysis[5]

-

Condensation: A solution of 4-iodoaniline and diethyl ethoxymethylenemalonate (EMME) in a suitable solvent like ethanol is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the aniline acrylate intermediate.

-

Thermal Cyclization: The crude intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C. This high temperature facilitates the cyclization to form the ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate. The product is typically isolated by cooling the reaction mixture and adding a non-polar solvent like hexane to precipitate the product, which is then collected by filtration.

-

Ester Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid by treatment with an aqueous base, such as sodium hydroxide or lithium hydroxide, in a solvent mixture like THF/water. The reaction mixture is typically stirred at room temperature overnight. Acidification of the reaction mixture with a mineral acid (e.g., HCl) precipitates the final this compound, which can be purified by recrystallization.

Biological Activities and Mechanisms of Action

Derivatives of this compound have shown promise in several therapeutic areas.

Anticancer Activity

Certain 4-quinoline carboxylic acids are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][6] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for the synthesis of DNA and RNA precursors.[4] Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest.[6] The carboxylate group of these inhibitors is crucial for binding, often forming a salt bridge with an arginine residue (R136) in the enzyme's active site.[4][6]

Caption: Mechanism of action of DHODH inhibitors in the de novo pyrimidine biosynthesis pathway.

Some 4-oxoquinoline-3-carboxamide derivatives have been shown to act as DNA intercalators and inhibitors of topoisomerase II, an enzyme essential for managing DNA topology during replication.[5] This mechanism is similar to that of quinolone antibiotics.[5]

Antimicrobial Activity

The 4-hydroxyquinoline core is a well-established pharmacophore in antimicrobial agents.[1] The 3-carboxylic acid group is critical for the antibacterial activity of many quinolone antibiotics, as it is involved in binding to bacterial DNA gyrase and topoisomerase IV.[1][4] The introduction of an iodine atom can enhance the antimicrobial properties of these compounds.[2]

Kinase Inhibition (DYRK1A)

Derivatives of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid, which share a related structural motif, have been identified as potent and selective inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[3][7] Overexpression of DYRK1A is implicated in the neuropathology of Down syndrome. The 10-iodo substituent was found to be crucial for achieving high potency and selectivity.[3]

Structure-Activity Relationship (SAR)

The biological activity of 4-hydroxyquinoline-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

-

C3-Position: The carboxylic acid group at this position is often essential for activity, particularly for DHODH inhibitors and antibacterial agents, where it interacts with the target enzyme.[1][6] Esterification or replacement with an amide can significantly alter or abolish activity.[8]

-

C6-Position: Halogenation at this position, particularly with iodine, can enhance biological activity.[2]

-

C2-Position: Modifications at the C2-position with various aryl groups can influence potency and selectivity.[8]

-

N1-Position: Substitution on the nitrogen atom of the quinoline ring can modulate the physicochemical properties and biological activity of the compounds.[9]

Quantitative Biological Data

The following tables summarize the reported biological activities of selected 4-hydroxyquinoline-3-carboxylic acid derivatives and their analogs.

Table 1: Anticancer Activity of 4-Quinoline Carboxylic Acid Derivatives as DHODH Inhibitors [6]

| Compound | R1 | R2 | DHODH IC50 (nM) | HCT-116 IC50 (µM) | MIA PaCa-2 IC50 (µM) |

| 3 | H | H | 250 ± 110 | - | - |

| 41 | 4-CF3-Ph | H | 9.71 ± 1.4 | - | - |

| 43 | 3-F-Ph | H | 26.2 ± 1.8 | - | - |

| 46 | 4-pyridyl | H | 28.3 ± 3.3 | - | - |

Table 2: Cytotoxicity of 4-Oxoquinoline-3-carboxamide Derivatives [5]

| Compound | R | Cell Line: HCT-116 IC50 (µM) | Cell Line: ACP03 IC50 (µM) | Cell Line: MDAMB-231 IC50 (µM) |

| 16b | 4-Cl-Ph | > 50 | 10.2 | > 50 |

| 17b | 4-F-Ph | > 50 | 12.5 | > 50 |

| Doxorubicin | - | 0.04 | 0.05 | 0.08 |

Table 3: Kinase Inhibitory Activity of 11H-Indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives [3]

| Compound | R1 | R2 | R3 | DYRK1A IC50 (µM) |

| 5a | H | H | H | > 10 |

| 5h | H | H | Cl | 0.031 |

| 5j | I | H | H | 0.006 |

| 5o | I | OMe | H | 0.022 |

In Vitro and In Vivo Evaluation

A general workflow for the evaluation of these compounds is presented below.

Caption: General experimental workflow for the development and evaluation of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity[5]

-

Cell Seeding: Cancer cells (e.g., HCT-116, ACP03, MDAMB-231) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.

Conclusion

This compound derivatives and their analogs represent a versatile and promising class of compounds with significant potential for the development of new therapeutics. Their diverse biological activities, coupled with the tunability of their structure-activity relationships, make them attractive candidates for further investigation in oncology, infectious diseases, and neurology. This guide provides a foundational resource for researchers to build upon in the exploration and optimization of this important chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Versatility of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 4-hydroxyquinoline-3-carboxylic acids have emerged as a particularly promising class of compounds. This technical guide provides an in-depth exploration of the biological activities associated with 4-Hydroxy-6-iodoquinoline-3-carboxylic acid and its structurally related analogs. The primary focus is on their potent inhibitory effects on dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target for antiproliferative and anti-inflammatory therapies. Additionally, this guide will touch upon other reported biological activities of this chemical class, including antimicrobial and neuroprotective effects. Detailed experimental protocols, quantitative biological data, and signaling pathway visualizations are provided to support further research and development in this area.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

Quinolines are heterocyclic aromatic compounds that form the core of many synthetic drugs and natural products. The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, has been identified as a critical pharmacophore for various biological targets. Its structural rigidity, potential for hydrogen bonding, and ability to be readily functionalized make it an attractive starting point for the design of novel therapeutic agents. The introduction of a halogen atom, such as iodine at the 6-position, can significantly modulate the physicochemical properties and biological activity of the parent molecule, often enhancing its potency and selectivity.

Primary Biological Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant body of research has identified 4-quinoline carboxylic acids as potent inhibitors of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a mitochondrial enzyme that catalyzes the fourth committed step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[2] Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, thereby arresting cell proliferation.[2] This mechanism of action has been successfully exploited in the treatment of autoimmune diseases and is under active investigation for cancer and viral infections.[2][3]

Quantitative Data: DHODH Inhibition by Quinoline-4-Carboxylic Acid Analogs

The following table summarizes the in vitro inhibitory activity of several 4-quinoline carboxylic acid analogs against human DHODH.

| Compound ID | R1 Substituent | R2 Substituent | DHODH IC50 (nM) | Reference |

| 41 | 4-F-Ph | H | 9.71 ± 1.4 | [1][2] |

| 43 | 4-CF3-Ph | H | 26.2 ± 1.8 | [1][2] |

| 46 | 3-pyridyl | H | 28.3 ± 3.3 | [1][2] |

| 3 | Ph | H | 250 ± 110 | [2] |

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The diagram below illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by 4-quinoline carboxylic acid derivatives.

Caption: Inhibition of DHODH by 4-hydroxyquinoline-3-carboxylic acids disrupts pyrimidine biosynthesis.

Experimental Protocol: DHODH Enzyme Inhibition Assay

This protocol describes a typical method for determining the IC50 value of a test compound against human DHODH.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Decylubiquinone (CoQD)

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DCIP, and CoQD in each well of a 96-well plate.

-

Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding a solution of DHO and the DHODH enzyme.

-

Immediately measure the decrease in absorbance of DCIP at 600 nm over time at a constant temperature (e.g., 25°C). The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Other Potential Biological Activities

While DHODH inhibition is a well-documented activity for this class of compounds, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been explored for other therapeutic applications.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of iodo-quinoline derivatives.[4] The introduction of iodine into the quinoline scaffold is thought to enhance antimicrobial efficacy.[4]

The following table presents the MIC values for a selection of iodo-quinoline derivatives against various microbial strains.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Iodo-quinoline derivative 1 | S. epidermidis | >128 | [4] |

| Iodo-quinoline derivative 2 | C. parapsilosis | 64 | [4] |

| Iodo-quinoline derivative 3 | K. pneumoniae | No effect | [4] |

Note: The specific structures for these derivatives are detailed in the referenced publication.

Neuroprotective Activity: NMDA Receptor Antagonism

Structurally related isoquinoline-3-carboxylic acids have been identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[5] Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in various neurodegenerative disorders.[5] While direct evidence for this compound as an NMDA receptor antagonist is lacking, the shared carboxylic acid pharmacophore suggests this as a potential area for future investigation.

Experimental and Synthetic Workflow

The discovery and development of biologically active 4-hydroxyquinoline-3-carboxylic acid derivatives typically follow a structured workflow, from synthesis to biological evaluation.

Caption: A generalized workflow for the discovery and development of novel quinoline-based therapeutic agents.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, primarily as inhibitors of DHODH. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. While DHODH inhibition is the most thoroughly investigated biological activity, emerging research into their antimicrobial and potential neuroprotective effects suggests that the therapeutic applications of these compounds may be broader than currently appreciated. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

- 4. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct spectroscopic data for this specific compound, this document presents data from a closely related analogue, 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid , to serve as a valuable reference for characterization.[1] The methodologies and expected spectral features are detailed to guide researchers in their analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for a reference compound, 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid.[1] These values provide an expected range and pattern for the characterization of this compound.

Table 1: ¹H NMR (400.1 MHz, DMSO-d₆) and ¹³C NMR (100.6 MHz, DMSO-d₆) Data for 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid [1]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | 148.9 |

| 3 | 8.16 (d, J=8.4 Hz) | 120.2 |

| 4 | - | 170.1 |

| 4a | - | 128.1 |

| 5 | 8.51 (s) | 137.9 |

| 6 | - | 94.1 |

| 7 | 8.10 (dd, J=8.8, 2.0 Hz) | 138.8 |

| 8 | 7.91 (d, J=8.8 Hz) | 129.5 |

| 8a | - | 147.2 |

| 1' | - | 126.3 |

| 2' | 7.51 (d, J=2.1 Hz) | 113.2 |

| 3' | - | 145.9 |

| 4' | - | 148.1 |

| 5' | 6.96 (d, J=8.3 Hz) | 116.1 |

| 6' | 7.42 (dd, J=8.3, 2.1 Hz) | 118.9 |

| OCH₃ | 3.87 (s) | 56.1 |

| COOH | 14.0 (br s) | - |

| OH | 9.5 (br s) | - |

Table 2: Infrared (IR) Spectroscopy Data for 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3648 | O-H stretch (free hydroxyl) |

| 3090 | C-H stretch (aromatic) |

| 2982, 2970, 2883 | C-H stretch (aliphatic/methoxy) |

| 1717 | C=O stretch (carboxylic acid) |

| 1638 | C=O stretch (ketone) |

| 1598, 1571, 1516 | C=C stretch (aromatic) |

| 1396, 1380 | C-H bend |

| 1304, 1263, 1222 | C-O stretch |

| 1146, 1077, 1019 | C-N stretch |

| 867, 809, 797, 770 | C-H out-of-plane bend |

| 581, 524, 509 | C-I stretch |

Table 3: Mass Spectrometry Data for 2-(3-hydroxy-4-methoxyphenyl)-6-iodoquinoline-4-carboxylic acid [1]

| Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |

| ESI+ | 449.9935 | 449.9941 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for quinoline derivatives. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. For KBr pellet method, grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing : Perform background correction and report the absorption bands in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Acquisition : Infuse the sample solution into the ESI source in positive or negative ion mode. Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis : Determine the m/z value of the molecular ion peak and compare it with the calculated exact mass of the compound.

Visualizations

General Synthesis Workflow

The synthesis of 6-iodo-substituted carboxy-quinolines can be achieved through a one-pot, three-component reaction.[1] The following diagram illustrates the general workflow.

Spectroscopic Analysis Workflow

The following diagram outlines a typical workflow for the spectroscopic analysis of a synthesized quinoline derivative.

References

"discovery and history of quinoline-3-carboxylic acids"

An In-depth Technical Guide on the Discovery and History of Quinoline-3-Carboxylic Acids

Introduction

The quinoline-3-carboxylic acid scaffold is a foundational structural motif in medicinal chemistry, most notably serving as the core for the highly successful quinolone class of antibacterial agents. First identified as a byproduct of antimalarial research, this chemical entity has evolved through decades of intensive drug development into a broad-spectrum therapeutic arsenal.[1] The journey from a laboratory curiosity to a cornerstone of antibacterial therapy is a story of serendipity, systematic chemical modification, and a deepening understanding of microbial biochemistry.

This technical guide provides a comprehensive overview of the discovery and historical development of quinoline-3-carboxylic acids. It covers the seminal discovery of the first quinolones, the synthetic evolution that led to the more potent fluoroquinolones, their mechanism of action, and the key experimental protocols that defined their synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the origins and progression of this vital class of therapeutic agents.

The Serendipitous Discovery: Nalidixic Acid

The history of quinolone antibacterials begins not with a quinoline, but with a related 1,8-naphthyridine derivative, nalidixic acid. In 1962, while attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial activity.[1][2][3] This compound, nalidixic acid, was the first synthetic quinolone antibiotic to be discovered and was introduced for clinical use in 1967.[2][4][5]

Nalidixic acid's activity was primarily limited to Gram-negative bacteria and it was mainly used for treating urinary tract infections (UTIs) caused by pathogens like Escherichia coli, Proteus, and Klebsiella.[2][6][7] However, it suffered from modest potency, poor tissue penetration, and the rapid development of bacterial resistance, which limited its systemic applications.[8][9] Despite these drawbacks, the discovery of nalidixic acid was a critical proof-of-concept, establishing that the inhibition of bacterial DNA synthesis was a viable therapeutic strategy and sparking further research into the quinolone scaffold.

The Fluorine Revolution: Emergence of the Fluoroquinolones

The limitations of nalidixic acid and other first-generation quinolones (e.g., pipemidic acid, oxolinic acid) prompted extensive structure-activity relationship (SAR) studies throughout the 1970s.[3][6] A major breakthrough occurred with two key chemical modifications to the core structure:

-

The introduction of a fluorine atom at the C6-position , which significantly enhanced antibacterial potency and cell penetration.

-

The addition of a piperazinyl group at the C7-position , which broadened the antibacterial spectrum to include Pseudomonas aeruginosa.[8]

These innovations gave rise to the second generation of quinolones, known as the fluoroquinolones . Norfloxacin , patented in 1978, was the first compound of this new class and represented a significant improvement over its predecessors.[8] It was followed by even more potent and pharmacokinetically superior agents like ciprofloxacin and ofloxacin , which solidified the clinical importance of the fluoroquinolones for treating a wide range of systemic infections.[8]

dot

Caption: Timeline of key discoveries in quinolone antibacterial agents.

Generations of Quinolone Antibiotics

The historical development of quinolones is often categorized into generations, defined by their evolving antibacterial spectrum and clinical utility.

| Generation | Representative Compounds | Year of Introduction (Approx.) | Key Characteristics & Antibacterial Spectrum |

| First | Nalidixic Acid, Pipemidic Acid | 1960s - 1970s | Narrow spectrum, limited to Gram-negative enteric bacilli. Primarily used for uncomplicated UTIs. Poor oral absorption and tissue penetration.[6][8] |

| Second | Norfloxacin, Ciprofloxacin, Ofloxacin | 1980s | Introduction of the 6-fluoro group. Expanded spectrum against Gram-negative bacteria, including P. aeruginosa. Some activity against Gram-positive cocci. Used for a wide range of systemic infections.[6][8] |

| Third | Levofloxacin, Gatifloxacin, Sparfloxacin | 1990s | Further enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. Often called "respiratory quinolones" due to their efficacy in community-acquired pneumonia.[6] |

| Fourth | Moxifloxacin, Gemifloxacin, Sitafloxacin | Late 1990s - 2000s | Broadest spectrum, including activity against anaerobic bacteria and drug-resistant pathogens. Improved safety profiles compared to some earlier generations.[6] |

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone-3-carboxylic acids exert their bactericidal effect by inhibiting two critical bacterial enzymes essential for DNA replication: DNA gyrase and topoisomerase IV .[1][2][8] These enzymes, known as type II topoisomerases, are responsible for managing the topology of the bacterial chromosome during replication and transcription.[4]

-

DNA Gyrase: Introduces negative supercoils into the DNA, which is crucial for relieving the torsional stress that builds up ahead of the replication fork. Inhibition of DNA gyrase prevents the unwinding of the DNA helix, thereby halting replication.[2][4][7]

-

Topoisomerase IV: Primarily responsible for the decatenation (separation) of daughter chromosomes after a round of replication. Its inhibition results in interlinked chromosomes that cannot be segregated into progeny cells.[1]

The quinolones stabilize a transient state where the DNA is cleaved by these enzymes, forming a quinolone-enzyme-DNA complex that blocks the re-ligation of the DNA strands. This leads to a cascade of events, including the cessation of DNA synthesis and ultimately, bacterial cell death. A key advantage of this mechanism is that the mammalian counterparts to these enzymes are significantly less susceptible to quinolone action at clinically relevant concentrations.[4]

Caption: General workflow for the Gould-Jacobs synthesis of the quinolone core.

Experimental Protocol: Gould-Jacobs Reaction for Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate

This protocol is a representative example for synthesizing a key intermediate used in the production of quinolone antibiotics like chloroquine (though not a 3-carboxylic acid, the core synthesis is analogous) and serves as a foundational method.

Materials:

-

3-chloroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (solvent)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Condensation: In a round-bottom flask, equimolar amounts of 3-chloroaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated at 100-120°C for 1-2 hours. During this step, ethanol is eliminated as the aniline nitrogen displaces the ethoxy group of DEEM, forming an intermediate enamine. The progress can be monitored by measuring the volume of ethanol collected in a Dean-Stark trap.

-

Cyclization: The reaction mixture is then added slowly to a pre-heated solution of diphenyl ether (at approx. 250°C). This high temperature induces an intramolecular cyclization reaction. The mixture is maintained at this temperature for 15-30 minutes. The cyclized product, ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, is insoluble in the hot diphenyl ether and precipitates out.

-

Isolation and Purification: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed thoroughly with petroleum ether or hexane to remove the diphenyl ether solvent.

-

Recrystallization: The solid product is then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield the purified ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate as a crystalline solid.

This intermediate can then undergo further reactions, such as N-alkylation and conversion of the 4-hydroxy group to a 4-chloro group, followed by nucleophilic substitution at the C7 position to build the final fluoroquinolone drug.

Conclusion

The discovery and development of quinoline-3-carboxylic acids represent a triumph of medicinal chemistry. From the serendipitous finding of nalidixic acid, a compound with modest activity, systematic and rational drug design has produced multiple generations of fluoroquinolones that are indispensable in modern medicine. [5]The core 3-carboxylic acid moiety has proven to be a privileged scaffold, allowing for extensive chemical modification to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties. While challenges such as increasing bacterial resistance and safety concerns remain, the rich history of the quinolones demonstrates a powerful paradigm in drug discovery. Ongoing research continues to explore this versatile chemical class, aiming to develop new agents that can overcome current limitations and address future infectious disease threats.

References

- 1. hmj.lums.ac.ir [hmj.lums.ac.ir]

- 2. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 7. What is Nalidixic Acid used for? [synapse.patsnap.com]

- 8. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. As a member of the quinoline carboxylic acid class of compounds, this molecule holds potential for investigation in various research and development settings, particularly in medicinal chemistry. This document outlines standard experimental protocols for the determination of its key physicochemical parameters and presents a theoretical framework for its potential biological evaluation based on structurally related compounds. All quantitative data is summarized for clarity, and a proposed experimental workflow is visualized to guide future research endeavors.

Introduction

Quinoline-4-carboxylic acids are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of various substituents onto the quinoline scaffold allows for the fine-tuning of their physicochemical and pharmacological properties. The subject of this guide, this compound, is a halogenated derivative with potential for unique biological interactions and characteristics. Understanding its fundamental physicochemical properties is a critical first step in any systematic investigation of its potential applications.

Chemical Identity

The fundamental identifying information for this compound is presented in Table 1.

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 40107-06-0[1] |

| Molecular Formula | C₁₀H₆INO₃[2] |

| Molecular Weight | 315.07 g/mol [2] |

| Canonical SMILES | C1=CC2=C(C=C1I)N=CC(=C2O)C(=O)O |

| InChI Key | Not available |

Physicochemical Properties

The experimental determination of the physicochemical properties of this compound is crucial for predicting its behavior in biological systems. While experimentally determined values are not currently available in the public domain, Table 2 summarizes the key parameters and provides a column for predicted values where applicable.

| Property | Experimental Value | Predicted Value |

| Melting Point (°C) | To be determined | Not available |

| Aqueous Solubility (mg/mL) | To be determined | Not available |

| pKa | To be determined | ~3.5-4.5 (carboxylic acid), ~8.5-9.5 (phenol) |

| LogP | To be determined | ~2.5-3.5 |

Predicted values are estimations based on computational models (e.g., ACD/Labs, ChemAxon) and should be confirmed by experimental data.[3][4][5][6][7]

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below.

Melting Point Determination

The melting point of a solid is a fundamental physical property that provides an indication of its purity.

Principle: A small amount of the crystalline solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.[8][9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (if needed to powder the sample)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[10]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-4 mm by tapping the sealed end on a hard surface.[11]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.[10]

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Insert a new capillary tube with the sample and heat at a rate of 1-2°C per minute.[12]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[11]

Aqueous Solubility Determination

Solubility is a critical parameter that influences the bioavailability and formulation of a compound.

Principle: A saturated solution of the compound is prepared in water at a specific temperature, and the concentration of the dissolved solute is determined.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of distilled water.

-

Seal the vial and place it in a constant temperature shaker (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.[13]

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated HPLC method or by measuring its absorbance with a UV-Vis spectrophotometer at its λmax.

-

Calculate the solubility in mg/mL or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored throughout the titration. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[14][15][16]

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[17]

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized sodium hydroxide solution, adding small increments of the titrant.

-

Record the pH after each addition, allowing the reading to stabilize.[17]

-

Continue the titration past the equivalence point(s).

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For a dicarboxylic acid, two equivalence points and two pKa values will be observed.

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase is the partition coefficient (P). LogP is the logarithm of this ratio.[18][19]

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for concentration determination (e.g., HPLC-UV or UV-Vis spectrophotometer)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare pre-saturated n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.[20]

-

Dissolve a known amount of this compound in either the pre-saturated n-octanol or water.

-

Add a known volume of the other phase to a separatory funnel or vial.

-

Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Potential Biological Activity and Experimental Workflow

Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[21][22][23] Inhibition of DHODH can lead to antiproliferative and anti-inflammatory effects. Given its structural similarity to known DHODH inhibitors, this compound is a candidate for evaluation against this target.

A proposed experimental workflow for the initial biological characterization of this compound is depicted in the following diagram.

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

This technical guide has consolidated the available chemical identity information for this compound and provided detailed, standard experimental protocols for the determination of its essential physicochemical properties. While experimental data is currently lacking, the outlined methodologies provide a clear path for future laboratory work. Furthermore, a plausible biological target and a corresponding screening workflow have been proposed based on the activities of structurally related compounds. This document serves as a foundational resource for researchers initiating studies on this promising molecule.

References

- 1. 40107-06-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [chemicalbook.com]

- 3. acdlabs.com [acdlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. westlab.com [westlab.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. southalabama.edu [southalabama.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. web.williams.edu [web.williams.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy-6-iodoquinoline-3-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, and for the activation of lymphocytes. Consequently, DHODH has emerged as a promising therapeutic target for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. The quinoline carboxylic acid scaffold has been identified as a potent pharmacophore for DHODH inhibition, with several analogues demonstrating significant activity. This technical guide focuses on 4-hydroxy-6-iodoquinoline-3-carboxylic acid, a member of this promising class of compounds, and its potential as a DHODH inhibitor. While direct quantitative data for the inhibitory activity of this compound against DHODH is not extensively available in public literature, its structural similarity to known potent inhibitors suggests it is a strong candidate for investigation. This guide provides a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for evaluating DHODH inhibition, and a summary of quantitative data for structurally related compounds to inform future research and drug development efforts.

The Role of DHODH in Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental cellular process required for the production of DNA, RNA, and other essential biomolecules. DHODH catalyzes the fourth and only redox step in this pathway, making it a key control point.

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn arrests cell cycle progression and inhibits cell proliferation. This mechanism of action is the basis for the therapeutic potential of DHODH inhibitors.

Quantitative Data for Structurally Related DHODH Inhibitors

| Compound ID | R1 | R2 | R3 | R4 | R5 | DHODH IC50 (nM) | Reference |

| 1 | H | H | H | H | H | >10000 | [1] |

| 2 | H | H | Cl | H | H | 250 ± 110 | [1] |

| 3 | H | H | H | H | F | 9.71 ± 1.4 | [1] |

| 4 | H | Me | H | H | H | 26.2 ± 1.8 | [1] |

| 5 | F | H | H | H | H | 28.3 ± 3.3 | [1] |

Experimental Protocols

DHODH Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH. A common method involves monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate.

Materials:

-

Recombinant human DHODH (e.g., N-terminally His-tagged, transmembrane domain deleted)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Dihydroorotic acid (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

-

Enzyme Preparation: Dilute the recombinant human DHODH in the assay buffer to a working concentration (e.g., 20 nM).

-

Reaction Setup:

-

Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of a 96-well plate.

-

Add 178 µL of the DHODH enzyme solution to each well.

-

Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.

-

-

Reaction Initiation:

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

-

Measurement: Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-20 minutes using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

-

Data Analysis:

-

Calculate the initial velocity (rate of absorbance change) for each concentration.

-

Normalize the velocities to the DMSO control.

-

Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the DHODH enzymatic inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the effect of the DHODH inhibitor on the proliferation of cancer cell lines that are highly dependent on de novo pyrimidine synthesis.

Materials:

-

Cancer cell line (e.g., HL-60, A549, HCT116)

-

Complete cell culture medium

-

Test compound (this compound) dissolved in DMSO

-

Uridine (for rescue experiments)

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or DMSO as a vehicle control.

-

For rescue experiments, treat a parallel set of wells with the test compound in the presence of a high concentration of uridine (e.g., 100-200 µM).

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Measurement:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for WST-1).

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

-

Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the cell-based proliferation assay.

Conclusion

This compound belongs to a class of compounds with demonstrated potential for DHODH inhibition. While direct experimental data for this specific molecule is limited in the public domain, the provided experimental protocols offer a robust framework for its evaluation. The quantitative data for structurally related analogs underscore the promise of the 4-quinoline carboxylic acid scaffold. Further investigation into the synthesis, in vitro and in vivo efficacy, and pharmacokinetic properties of this compound is warranted to fully elucidate its potential as a therapeutic agent. This guide serves as a foundational resource for researchers embarking on the exploration of this and similar compounds as DHODH inhibitors.

References

Potential Therapeutic Targets of 4-Hydroxy-6-iodoquinoline-3-carboxylic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the therapeutic potential of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid and its analogs, with a primary focus on the well-characterized compound GSK2879552. While information on this compound itself is limited in the public domain, GSK2879552, a structurally related compound, has been extensively studied as a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document will detail the mechanism of action, key signaling pathways, and potential therapeutic applications, supported by quantitative data and detailed experimental protocols.

Core Therapeutic Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

The primary therapeutic target identified for this class of compounds is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2]

LSD1 is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to tumor initiation, progression, and maintenance by repressing tumor suppressor genes and promoting oncogenic gene expression programs.[1][2] Its role in cellular processes such as differentiation, proliferation, and epithelial-mesenchymal transition (EMT) makes it an attractive target for cancer therapy.[2]

Mechanism of Action

GSK2879552 is an orally available and irreversible inhibitor of LSD1.[1] It functions as a mechanism-based inactivator, forming a covalent bond with the FAD cofactor of LSD1. This irreversible inhibition leads to a sustained suppression of LSD1's demethylase activity.

The primary consequence of LSD1 inhibition is the enhancement of H3K4 methylation. This epigenetic modification is associated with active gene transcription. By preventing the removal of these methyl marks, GSK2879552 leads to the increased expression of tumor-suppressor genes, which in turn can inhibit the growth of cancer cells where LSD1 is overexpressed.[1] In AML, for instance, LSD1 inhibition has been shown to promote the differentiation of leukemic blasts.[3]

Below is a diagram illustrating the mechanism of action of GSK2879552.

Caption: Mechanism of action of GSK2879552 in inhibiting LSD1.

Quantitative Data

The potency of GSK2879552 has been evaluated in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of GSK2879552

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 24 nM | Small cell lung cancer (SCLC) cell line | [4] |

| Ki | 1.7 µM | Cell-free LSD1 assay | [5] |

| Average EC50 (Cell Growth) | 137 ± 30 nM | Across 20 AML cell lines (10-day assay) | [3] |

| Average EC50 (CD11b expression) | 31 ± 1 nM | AML cell lines | [3] |

| Average EC50 (CD86 expression) | 28 ± 6 nM | AML cell lines | [3] |

Table 2: In Vivo Efficacy of GSK2879552

| Animal Model | Dosage | Outcome | Reference |

| SCLC Xenograft (NCI-H1417) | 1.5 mg/kg, p.o. daily | 83% tumor growth inhibition | [4] |

| SCLC Xenograft (NCI-H526) | 1.5 mg/kg, p.o. daily | 57% tumor growth inhibition | [4] |

Signaling Pathways

LSD1 is implicated in several signaling pathways that are crucial for cancer development and progression. By inhibiting LSD1, GSK2879552 can modulate these pathways.

-

Wnt/β-Catenin Signaling: LSD1 can activate the Wnt/β-catenin pathway. Its inhibition can lead to the downregulation of Wnt target genes, such as c-Myc.[6]

-

PI3K/AKT Signaling: LSD1 has been shown to regulate the PI3K/AKT pathway, which is critical for cell survival and proliferation.[6]

-

Epithelial-Mesenchymal Transition (EMT): LSD1 is involved in EMT, a process that contributes to cancer metastasis. Inhibition of LSD1 can reverse EMT phenotypes.[7]

-

p53 Signaling: LSD1 can demethylate and regulate the activity of the tumor suppressor p53.[7][8]

-

Immune Checkpoint Regulation: LSD1 inhibition can upregulate the expression of MHC-I on tumor cells, potentially enhancing their recognition by the immune system.[9]

The following diagram illustrates the central role of LSD1 in various cancer-related signaling pathways.

References

- 1. Facebook [cancer.gov]

- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]

Methodological & Application

Application Notes and Protocols for 4-Hydroxy-6-iodoquinoline-3-carboxylic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract